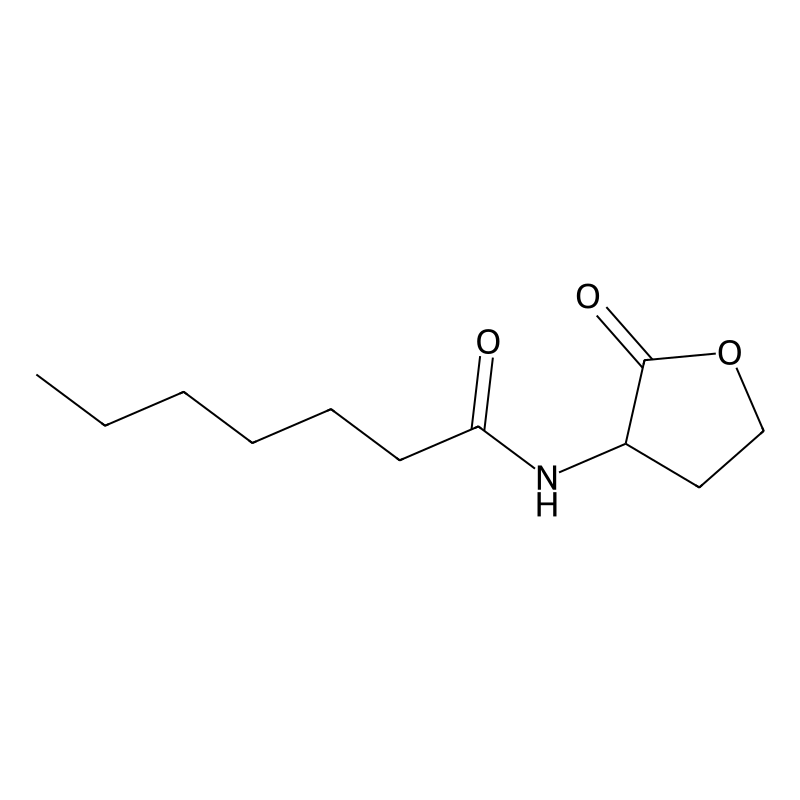N-Heptanoyl-DL-homoserine lactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Quorum sensing allows bacteria to coordinate gene expression based on their population density. At low cell densities, AHL concentrations are low, and bacteria do not exhibit certain behaviors. However, as the bacterial population grows, AHLs accumulate in the surrounding environment. When they reach a specific threshold concentration, bacteria detect them and synchronize their gene expression, enabling them to collectively perform certain functions, such as:
- Biofilm formation: Biofilms are communities of bacteria encased in a self-produced matrix. AHL-mediated quorum sensing is essential for biofilm development in many bacterial species. []
- Virulence factor production: Some bacteria produce virulence factors, molecules that contribute to their ability to cause disease. AHL-based communication can regulate the production of these virulence factors. []
- Conjugation: Conjugation is a process where bacteria transfer genetic material through direct cell-to-cell contact. AHL signaling can regulate the expression of genes involved in conjugation. []
N-Heptanoyl-DL-HSL as a research tool:
Researchers use N-Heptanoyl-DL-HSL as a tool to study various aspects of quorum sensing:
- Investigate the role of AHLs in specific bacterial behaviors: By adding N-Heptanoyl-DL-HSL to bacterial cultures, researchers can observe its effect on various processes, such as biofilm formation or virulence factor production. This helps them understand how AHL-based communication regulates these behaviors.
- Develop strategies to disrupt quorum sensing: Because quorum sensing plays a crucial role in bacterial pathogenesis, researchers are interested in developing methods to disrupt this communication. N-Heptanoyl-DL-HSL can be used to screen for molecules that interfere with AHL signaling, potentially leading to the development of novel anti-bacterial therapies. []
N-Heptanoyl-DL-homoserine lactone is a member of the N-acyl homoserine lactone family, which are small diffusible signaling molecules primarily involved in quorum sensing among gram-negative bacteria. This compound has the chemical formula and is characterized by a homoserine lactone ring attached to a heptanoyl (seven-carbon) acyl chain. The presence of this acyl chain allows it to interact with specific receptor proteins in bacterial cells, facilitating communication and coordination of group behaviors based on population density
- Synthesis: It can be synthesized through the acylation of homoserine lactone using heptanoic acid, typically catalyzed by specific enzymes like LuxI-type synthases found in bacteria.
- Hydrolysis: In aqueous environments, it can undergo hydrolysis, leading to the formation of homoserine and heptanoic acid.
- Receptor Binding: It binds to LuxR-type receptors, triggering conformational changes that activate or repress target genes involved in biofilm formation, virulence, and other collective behaviors
N-Heptanoyl-DL-homoserine lactone plays a crucial role in bacterial quorum sensing, a process that enables bacteria to communicate and coordinate their behavior based on population density. This signaling molecule influences various biological activities, including:
- Biofilm Formation: It promotes the establishment of biofilms, which are communities of microorganisms adhering to surfaces.
- Virulence Factor Production: In pathogenic bacteria, it regulates the expression of virulence factors that enhance infection capabilities.
- Antibiotic Resistance: Some studies suggest that quorum sensing may be linked to the development of antibiotic resistance in certain bacterial strains
The synthesis of N-Heptanoyl-DL-homoserine lactone can be achieved through several methods:
- Enzymatic Synthesis: Utilizing LuxI-type acyltransferases to catalyze the reaction between homoserine lactone and heptanoic acid.
- Chemical Synthesis: A multi-step chemical synthesis involving the protection and deprotection of functional groups on homoserine followed by acylation.
- Biotechnological Approaches: Employing genetically modified bacteria capable of producing this compound through fermentation processes .
N-Heptanoyl-DL-homoserine lactone has several applications across different fields:
- Microbial Ecology: Used as a model compound to study quorum sensing mechanisms in bacteria.
- Agriculture: Potential applications in biopesticides where modulation of bacterial behavior can enhance plant health.
- Biomedical Research: Investigated for its role in biofilm-related infections and as a target for developing anti-quorum sensing agents to combat bacterial resistance
Research on N-Heptanoyl-DL-homoserine lactone interactions focuses on its binding affinity with LuxR-type receptors and its impact on gene expression. Studies have shown that:
- The binding of N-Heptanoyl-DL-homoserine lactone to its receptor can lead to significant changes in transcriptional profiles of target genes.
- Its interaction with other signaling molecules can modulate its effectiveness as a quorum sensing signal, leading to complex regulatory networks within microbial communities
N-Heptanoyl-DL-homoserine lactone is part of a broader class of N-acyl homoserine lactones, which exhibit varying chain lengths and functional groups. Here are some similar compounds:
Compound Name Acyl Chain Length Biological Role N-Hexanoyl-DL-homoserine lactone 6 Carbons Quorum sensing in Pseudomonas species N-Octanoyl-DL-homoserine lactone 8 Carbons Quorum sensing and biofilm formation N-Decanoyl-DL-homoserine lactone 10 Carbons Modulates virulence factors Uniqueness
N-Heptanoyl-DL-homoserine lactone is unique due to its specific seven-carbon acyl chain, which differentiates its signaling properties from shorter or longer chain homologs. This specificity may influence its interaction dynamics with bacterial receptors and subsequent biological effects more distinctly than those of other similar compounds
XLogP3
2.1Dates
Modify: 2023-09-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds








